16-Methylheptadecane-1,2-diol
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Overview
Description
16-Methylheptadecane-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a long carbon chain. This diol is a member of the alkane family, specifically a branched alkane with a methyl group at the 16th position. The molecular formula of this compound is C18H38O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Methylheptadecane-1,2-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups across a double bond. Common reagents for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of alkenes followed by hydroxylation. This method ensures high yield and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
16-Methylheptadecane-1,2-diol has diverse applications in various fields:
Mechanism of Action
The mechanism by which 16-Methylheptadecane-1,2-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, altering the oxidative state of other molecules .
Comparison with Similar Compounds
Heptadecanoic acid, 16-methyl-, methyl ester: Similar in structure but differs in functional groups, having an ester instead of hydroxyl groups.
2-Methylheptadecane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 16-Methylheptadecane-1,2-diol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
CAS No. |
85756-66-7 |
---|---|
Molecular Formula |
C18H38O2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
16-methylheptadecane-1,2-diol |
InChI |
InChI=1S/C18H38O2/c1-17(2)14-12-10-8-6-4-3-5-7-9-11-13-15-18(20)16-19/h17-20H,3-16H2,1-2H3 |
InChI Key |
FSGIKWVSGWCSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
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